Aquacobalamin: A Technical Guide to its Molecular Structure and Cobalt Coordination
Aquacobalamin: A Technical Guide to its Molecular Structure and Cobalt Coordination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacobalamin (B1421323), also known as Vitamin B12a, is a vital cobalt-containing compound belonging to the cobalamin family. Its intricate molecular architecture and the coordination chemistry of the central cobalt ion are fundamental to its biological activity and its role as a precursor to the active coenzyme forms of Vitamin B12. This technical guide provides an in-depth exploration of the molecular structure of aquacobalamin, with a particular focus on the coordination of the cobalt atom. It is intended to serve as a comprehensive resource, presenting key structural data, outlining experimental methodologies for its characterization, and visualizing its core structural features.
Molecular Structure of Aquacobalamin
Aquacobalamin possesses a complex three-dimensional structure centered around a cobalt ion housed within a corrin (B1236194) ring. The empirical formula for aquacobalamin is C₆₂H₉₀CoN₁₃O₁₅P.[1] The molecule consists of several key components:
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The Corrin Ring: A macrocyclic tetrapyrrole ligand that equatorially coordinates the cobalt ion. Unlike porphyrins, the corrin ring is more flexible and less planar, adopting a characteristic saddle-shaped conformation.[1]
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The Cobalt Ion: In aquacobalamin, cobalt exists in the +3 oxidation state (Co(III)). It is a six-coordinate complex, with four coordination sites occupied by the nitrogen atoms of the corrin ring.[1]
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The α-axial Ligand: The lower axial position is occupied by a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached to the corrin ring via a phosphate-ribose linker. This is referred to as the "base-on" conformation.
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The β-axial Ligand: The upper axial position is where a water molecule (aquo ligand) is coordinated to the cobalt ion, giving the molecule its name.[1] This aquo ligand is exchangeable, making aquacobalamin a key intermediate in the conversion to other cobalamins.
Cobalt Coordination Sphere
The coordination geometry of the cobalt(III) ion in aquacobalamin is a distorted octahedron. The four nitrogen atoms of the corrin ring form the equatorial plane. The nitrogen atom of the 5,6-dimethylbenzimidazole and the oxygen atom of the water molecule occupy the two axial positions.
Quantitative Structural Data
The precise molecular geometry of aquacobalamin has been elucidated primarily through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths and provide a comparison with other biologically important cobalamins.
| Parameter | Value (Å) | Reference(s) |
| Mean Co–N(corrin) bond distance | 1.92 ± 0.02 | [1] |
| Co–O(aquo) bond length (β-axial) | 1.97–2.02 | [1] |
| Co–N(DMB) bond length (α-axial) | 2.18–2.25 | [1] |
Table 1: Key Bond Lengths in Aquacobalamin.
| Cobalamin | β-Ligand | Co-β Ligand Bond Length (Å) | Co–N(DMB) Bond Length (Å) | Reference(s) |
| Aquacobalamin | H₂O | 1.97–2.02 | 2.18–2.25 | [1] |
| Cyanocobalamin | -CN | 1.98 | 2.16 | [1] |
| Methylcobalamin (B1676134) | -CH₃ | 1.99 | 2.16 | [1] |
| Adenosylcobalamin | 5'-deoxyadenosyl | 2.03 | 2.24 | [1] |
Table 2: Comparison of Axial Bond Lengths in Various Cobalamins.
The trans influence of the β-axial ligand affects the length of the Co–N(DMB) bond. The aquo ligand in aquacobalamin has a weaker trans influence compared to the alkyl groups in methylcobalamin and adenosylcobalamin, resulting in a shorter Co–N(DMB) bond.[1]
Experimental Protocols for Structural Characterization
The determination of the molecular structure of aquacobalamin relies on a combination of crystallographic and spectroscopic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of aquacobalamin at atomic resolution.
Methodology:
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Crystallization: Crystals of aquacobalamin suitable for X-ray diffraction can be grown from aqueous solutions. A common method involves dissolving aquacobalamin hydrochloride in water and allowing for slow evaporation or vapor diffusion of a precipitant such as acetone. The presence of salts like sodium perchlorate (B79767) can aid in crystallization.[2]
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Data Collection: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, often from a synchrotron source for high intensity and resolution.[3] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.
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Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of the cobalt ion in solution.
UV-Visible (UV-Vis) Spectroscopy:
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Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of aquacobalamin is sensitive to the nature of the axial ligands and the oxidation state of the cobalt.
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Methodology: A solution of aquacobalamin is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). The UV-Vis spectrum is recorded over a wavelength range of approximately 250-700 nm using a spectrophotometer. Aquacobalamin in aqueous solution typically exhibits characteristic absorption maxima around 351 nm, 415 nm, and 525 nm.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. ¹H and ³¹P NMR are particularly useful for studying aquacobalamin.
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Methodology: A sample of aquacobalamin is dissolved in a deuterated solvent (e.g., D₂O). ¹H NMR spectra reveal signals for the protons of the corrin ring, the DMB ligand, and other parts of the molecule. The chemical shifts of protons near the cobalt center, such as those on the DMB ligand, are sensitive to changes in the axial coordination.[4][6] ³¹P NMR is used to probe the environment of the phosphorus atom in the nucleotide loop, which can provide insights into the conformation of this part of the molecule.[7][8]
Conclusion
The molecular structure of aquacobalamin, characterized by a six-coordinate Co(III) ion within a flexible corrin ring, is central to its biological function. The coordination of a water molecule in the β-axial position makes it a key precursor for the synthesis of the active coenzyme forms of Vitamin B12. A thorough understanding of its three-dimensional structure and the subtle interplay of its constituent parts, as revealed by X-ray crystallography and spectroscopic methods, is crucial for researchers in the fields of biochemistry, inorganic chemistry, and drug development who seek to harness or modulate its activity.
References
- 1. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]
- 2. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for Aquacobalamin Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. The chlorite adduct of aquacobalamin: contrast with chlorite dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moscow.sci-hub.se [moscow.sci-hub.se]
- 8. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of aquacobalamin and its complex with a haptocorrin from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]
